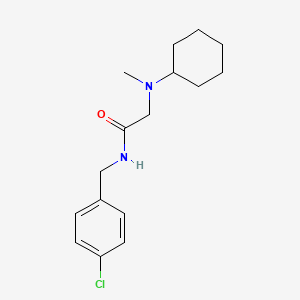![molecular formula C26H29N3O4S B4691512 4-{[N-(mesitylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide](/img/structure/B4691512.png)
4-{[N-(mesitylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide
Descripción general
Descripción
4-{[N-(mesitylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide (MSB) is a chemical compound that has been widely studied for its potential applications in scientific research. MSB is a small molecule that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Aplicaciones Científicas De Investigación
4-{[N-(mesitylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying protein-protein interactions. This compound has been shown to bind to a specific site on the protein Hsp90, which is involved in a range of cellular processes. By studying the interaction between this compound and Hsp90, researchers can gain valuable insights into the mechanisms that underlie these processes.
Mecanismo De Acción
The mechanism of action of 4-{[N-(mesitylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide involves its binding to a specific site on the protein Hsp90. This binding disrupts the activity of Hsp90, leading to a range of biochemical and physiological effects. One of the most significant effects of this compound is its ability to induce the degradation of certain proteins that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cancer cell growth and survival, and the disruption of protein-protein interactions. These effects make this compound a valuable tool for researchers in various fields, including cancer biology, molecular biology, and biochemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[N-(mesitylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide in lab experiments is its ability to selectively target specific proteins and disrupt their activity. This allows researchers to study the mechanisms that underlie various cellular processes in a more precise and controlled manner. However, there are also some limitations to using this compound in lab experiments. For example, this compound may not be effective in all cell types, and its effects may be influenced by other factors such as the concentration of other proteins in the cell.
Direcciones Futuras
There are many potential future directions for research involving 4-{[N-(mesitylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide. One promising area of research involves the development of new this compound derivatives that have improved selectivity and potency. Another potential direction involves the use of this compound in combination with other drugs or therapies to enhance their efficacy. Additionally, further research is needed to fully understand the mechanisms that underlie the effects of this compound, which could lead to the development of new drugs and therapies for a range of diseases.
Conclusion:
In conclusion, this compound is a valuable tool for researchers in various fields. Its ability to selectively target specific proteins and disrupt their activity makes it a valuable tool for studying the mechanisms that underlie various cellular processes. While there are some limitations to using this compound in lab experiments, there are many potential future directions for research that could lead to the development of new drugs and therapies for a range of diseases.
Propiedades
IUPAC Name |
4-[[2-[2-phenylethyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-18-15-19(2)25(20(3)16-18)34(32,33)29(14-13-21-7-5-4-6-8-21)17-24(30)28-23-11-9-22(10-12-23)26(27)31/h4-12,15-16H,13-14,17H2,1-3H3,(H2,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMRYSBAVSHPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4691443.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4691449.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4691453.png)

![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4691462.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4691470.png)
![methyl 2-{[(3-pyridinylamino)carbonothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4691474.png)
![2-[(4-bromophenyl)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4691490.png)
![1-methyl-5-{[(3-methylbutyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4691502.png)


![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4691509.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4691531.png)